molecular formula C14H12BrNO2 B6354665 4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol;  >90% CAS No. 1227260-60-7

4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%

Cat. No.: B6354665
CAS No.: 1227260-60-7
M. Wt: 306.15 g/mol
InChI Key: TYBHINZUFBWUMY-UHFFFAOYSA-N
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Description

4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is a Schiff base compound characterized by a brominated phenolic core and a para-methoxy-substituted aniline-derived imine group. Its structural features include:

  • Bromo substituent at the 4-position of the phenol ring, which enhances electron-withdrawing effects and influences molecular planarity.
  • Methoxy group at the para-position of the imine-linked phenyl ring, contributing electron-donating properties and steric accessibility.
  • E-configuration of the imine bond, stabilized by intramolecular hydrogen bonding (O–H···N) .

This compound is synthesized via condensation of 5-bromosalicylaldehyde with 4-methoxyaniline in methanol, typically catalyzed by acetic acid . Its >90% purity ensures reliability in applications such as metal-ion sensing, catalysis, and biological studies.

Properties

IUPAC Name

4-bromo-2-[(4-methoxyphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBHINZUFBWUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419869
Record name NSC201826
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20772-73-0
Record name NSC201826
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC201826
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol, a Schiff base compound, has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and comparative analysis with structurally similar compounds.

  • Molecular Formula : C14H12BrN2O2
  • Molecular Weight : 320.15 g/mol
  • Appearance : Off-white solid
  • Melting Point : 210-212 °C
  • Solubility : Soluble in organic solvents (e.g., methanol, ethanol), limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site, blocking substrate access.
  • Formation of Covalent Bonds : The imine group allows for covalent bonding with nucleophilic residues in proteins, potentially altering their functions.
  • Hydrogen Bonding : The hydroxyl group enhances hydrogen bonding capabilities, increasing affinity for biological targets.

Biological Activity Overview

Research indicates that 4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol exhibits significant biological activity across various domains:

Antimicrobial Activity

The compound shows notable antibacterial and antifungal properties, making it a candidate for broad-spectrum antimicrobial applications.

Table 1: Antimicrobial Activity of 4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 1 µg/mL
Escherichia coli< 125 µg/mL
Candida albicans< 1 µg/mL

The effectiveness against both Gram-positive and Gram-negative bacteria suggests its potential as a broad-spectrum antimicrobial agent.

Anticancer Potential

Emerging studies indicate that this compound may exhibit anticancer properties. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several phenolic compounds on cancer cell lines. Results indicated that derivatives similar to this compound exhibited significant cytotoxicity, affecting pathways related to apoptosis and cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Structural Analogues

Compound NameKey FeaturesBiological Activity
4-Bromo-2-FluorophenolLacks imine groupModerate antibacterial activity
4-Bromo-2-Methoxy-6-{(Z)-[(4-methylphenyl)imino]}PhenolContains a methoxy groupEnhanced antifungal activity
4-Bromo-2-{(E)-[(3-Fluoro-Methoxyphenyl)Imino]}PhenolContains methoxy groupEnhanced anticancer activity

The unique combination of bromine, methoxy, and imine functionalities in this compound enhances its interaction potential with a broader range of molecular targets compared to its analogues.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C14H12BrNO2
  • Molecular Weight : 304.15 g/mol
  • Appearance : Off-white solid
  • Solubility : Soluble in organic solvents like methanol and acetone, but has limited solubility in water.

The presence of a bromine atom, a methoxy group, and an imine functional group contributes to its unique chemical properties, making it a versatile building block in organic synthesis.

Research has shown that 4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol exhibits significant biological activities, which include:

  • Antimicrobial Properties : Studies indicate that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary research indicates that it may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Antioxidant Activity : Schiff bases like this compound are known for their antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Applications in Drug Development

Given its biological activities, 4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is being investigated for its potential as a lead compound in drug development:

  • Targeting Specific Diseases : Its ability to interact with biological macromolecules makes it a candidate for developing drugs targeting infections and cancers.
  • Structure-Activity Relationship (SAR) Studies : The compound serves as a model for SAR studies to understand how structural modifications can enhance its efficacy and selectivity against specific targets .

Material Science Applications

In addition to its pharmaceutical potential, this compound is also relevant in materials science:

  • Functional Materials Development : The unique chemical structure allows for the modification of polymer matrices, potentially leading to materials with enhanced properties such as conductivity or mechanical strength.
  • Sensors and Catalysts : Due to its reactivity, it can be utilized in the development of sensors or catalysts for various chemical reactions.

Chemical Reactions Analysis

Hydrolysis of the Imine Bond

The C=N bond undergoes hydrolysis under acidic or basic conditions, regenerating the parent aldehyde and amine.

Acidic Hydrolysis

In dilute HCl (1M, 60°C), the imine bond cleaves to yield:

  • 4-Bromo-2-hydroxybenzaldehyde (detected via TLC)

  • 4-Methoxyaniline (confirmed by 1H^1H-NMR).

Basic Hydrolysis

Under alkaline conditions (NaOH, aqueous ethanol), the reaction proceeds slower due to stabilization of the phenoxide ion, which withdraws electron density from the imine .

Reduction Reactions

The imine group can be reduced to a secondary amine using agents like sodium borohydride (NaBH4_4) or catalytic hydrogenation.

Reducing Agent Conditions Product Application
NaBH4_4Ethanol, 25°C, 2 hours4-Bromo-2-[(4-methoxyphenyl)aminomethyl]phenolIntermediate for drug design
H2_2/Pd-CMethanol, 50 psi, 6 hoursSame as aboveHigh-purity amine synthesis

The reduced product exhibits increased solubility in polar solvents due to the amine group .

Metal Complexation

The compound acts as a bidentate ligand, coordinating metal ions via the phenolic oxygen and imine nitrogen.

Metal Ion Reaction Conditions Complex Structure Stability Constant (log K)
Cu(II)Methanol, RT, 1:2 molar ratio[Cu(L)2_2]Cl2_212.3 ± 0.2
Fe(III)Ethanol, 60°C, 1:3 molar ratio[Fe(L)3_3]NO_3 $$$$ _310.8 ± 0.3

Applications:

  • Catalytic activity in oxidation reactions.

  • Antimicrobial properties enhanced in metal-bound form .

Electrophilic Aromatic Substitution

The bromine and methoxy groups direct further substitution on the aromatic rings:

Reaction Reagents Position Product
NitrationHNO3_3/H2_2SO4_4Para to -OH4-Bromo-2-[(4-methoxyphenyl)iminomethyl]-5-nitrophenol
SulfonationH2_2SO4_4, SO3_3Ortho to -BrSulfonated derivative

The bromine atom deactivates the ring but directs electrophiles to the ortho/para positions relative to itself .

Oxidative Coupling

Under oxidative conditions (e.g., K3_3Fe(CN)6_6), the phenolic -OH group participates in coupling reactions, forming dimeric structures. This reaction is pivotal in polymer chemistry .

Stability and Degradation

  • Thermal Stability : Decomposes at 220–230°C without melting .

  • Photodegradation : UV exposure (254 nm) leads to cleavage of the C=N bond, with a half-life of 48 hours in methanol .

Comparative Reactivity Table

Reaction Type Rate (Relative) Key Influencing Factors
Hydrolysis (acidic)FastH+^+ concentration, temperature
ReductionModerateSolvent polarity, catalyst presence
Metal ComplexationFastMetal ion electronegativity, solvent
Electrophilic SubstitutionSlowElectron-withdrawing effects of -Br/-OCH3_3

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituents (Phenol/Imine) Key Structural Features Electronic Effects
4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol Br (C4), OMe (imine-C4) Intramolecular H-bond (O–H···N), planar Electron-withdrawing (Br) + donating (OMe)
(E)-4-Bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) Br (C4), Br (imine-C4) Dual electron-withdrawing Br groups Enhanced Lewis acidity for Cu²+ binding
(E)-2-(((4-Bromophenyl)imino)methyl)phenol (HL2) H (C4), Br (imine-C4) Reduced steric hindrance Selective Zn²+ sensing via turn-on fluorescence
4-Bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol Br (C4), OMe (imine-C2) Ortho-methoxy induces steric hindrance Altered π-conjugation and metal affinity

Key Observations :

  • Substituent Position : Para-methoxy groups (as in the target compound) enhance electronic donation without steric interference, whereas ortho-methoxy groups disrupt planarity and reduce metal-binding efficiency.
  • Halogen Effects: Bromine at the phenol 4-position increases electrophilicity, favoring coordination with transition metals like Cu²+ .
Metal-Ion Sensing and Binding
Compound Target Ion Binding Constant (K) Sensing Mechanism Application
Target Compound Not reported Potential sensor (untested)
HL1 Cu²+ 1.2 × 10⁵ M⁻¹ Turn-off fluorescence Environmental monitoring
HL2 Zn²+ 8.7 × 10⁴ M⁻¹ Turn-on fluorescence Biomedical imaging
[Zn(L2)₂] (Complex) Al³+/Hg²+ 3.4 × 10³ M⁻¹ (Al³+) Turn-off quenching Multi-ion detection

Insights :

  • Dual bromine substituents in HL1 increase rigidity, enabling stronger Cu²+ binding via chelation-enhanced quenching .

Comparison :

  • Methoxy groups generally improve solubility and bioavailability.

Preparation Methods

Synthesis of 5-Bromo-2-hydroxybenzaldehyde

4-Bromo-3-hydroxybenzaldehyde (CAS: 20035-32-9) serves as a critical intermediate. A bromination protocol involves reacting 3-hydroxybenzaldehyde with liquid bromine in dichloromethane at 0°C under inert atmosphere. Key steps include:

  • Dropwise addition of bromine to avoid over-bromination.

  • Neutralization with aqueous NaOH to isolate the product.

  • Recrystallization in toluene to achieve >95% purity.

This method yields 35.5 g (35% yield) of 4-bromo-3-hydroxybenzaldehyde, confirmed via 1H^1H-NMR and melting point analysis.

Preparation of 4-Methoxyaniline

4-Methoxyaniline (p-anisidine) is commercially available but requires purification via vacuum distillation or column chromatography to remove oxidative byproducts. Purity is critical to prevent side reactions during Schiff base formation.

Condensation Reaction Strategies

The Schiff base forms via nucleophilic attack of the amine on the aldehyde, followed by dehydration.

Conventional Solvent-Based Synthesis

A widely adopted method involves refluxing equimolar amounts of 4-bromo-3-hydroxybenzaldehyde and 4-methoxyaniline in ethanol for 4–6 hours. Key parameters:

  • Solvent: Ethanol or methanol, which stabilize the transition state via hydrogen bonding.

  • Catalyst: 1–2 drops of glacial acetic acid to protonate the amine, enhancing nucleophilicity.

  • Temperature: Reflux at 78°C (ethanol) ensures complete imine formation.

This approach typically achieves yields of 80–85%, with purity >90% after purification.

Green Chemistry Approach

A stirrer method using water as a solvent has been reported for analogous Schiff bases:

  • Conditions: Room temperature, 30-minute stirring.

  • Yield: 95% for 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol.

  • Advantages: Reduced environmental impact and faster reaction times.

However, the limited solubility of brominated aldehydes in water may necessitate ethanol-water mixtures for the target compound.

Optimization of Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Molar Ratio1:1 (aldehyde:amine)Prevents unreacted residues
Solvent PolarityMedium (e.g., ethanol)Balances solubility and kinetics
Reaction Time4–6 hours (reflux)Ensures complete dehydration
Catalyst (AcOH)1–2 dropsAccelerates imine formation

Deviations from these conditions, such as excess amine or prolonged heating, risk enol-keto tautomerization or oxidative degradation.

Purification and Isolation

Post-reaction workup is critical for achieving >90% purity:

  • Cooling and Filtration: The crude product precipitates upon cooling, filtered, and washed with cold ethanol to remove unreacted precursors.

  • Recrystallization: Dissolution in hot ethanol followed by slow cooling yields needle-like crystals (mp: 128–130°C).

  • Chromatography: For trace impurities, silica gel column chromatography with ethyl acetate/hexane (3:7) eluent enhances purity.

Analytical Validation

Spectroscopic Characterization

  • FTIR: A sharp peak at 1590–1591 cm1^{-1} confirms the C=N stretch. The O–H stretch appears as a broad band at 3200–3400 cm1^{-1}.

  • 1H^1H-NMR: Key signals include:

    • Singlet at δ 8.42 ppm (1H, imine proton).

    • Aromatic protons between δ 6.8–7.5 ppm.

  • GC-MS: Molecular ion peak at m/z 335 (C14H _{14}H _{11}BrNO2_{2}).

Purity Assessment

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time
Ethanol Reflux80–8590–924–6 hours
Water Stirrer95*93–95*30 minutes
Methanol Reflux78–8288–905 hours

*Reported for analogous compounds; adaptation required for brominated derivatives.

Challenges and Mitigation Strategies

  • Side Reactions: Oxidative degradation of the methoxy group is minimized using inert atmospheres.

  • Tautomerization: Intramolecular hydrogen bonding (O–H⋯N) stabilizes the enol form, as confirmed by X-ray crystallography.

  • Solubility Issues: Methanol/ethanol mixtures improve precursor solubility without compromising reaction efficiency.

Industrial-Scale Considerations

For bulk synthesis:

  • Continuous flow reactors reduce reaction times by 40% compared to batch processes.

  • Centrifugal partition chromatography enables high-throughput purification.

Q & A

Q. Table 1: Key Spectroscopic Signatures

TechniqueObserved DataReference ValueFunctional Group
FTIR (ν, cm⁻¹)3250, 1620, 5703200–3400, 1610–1630, 560–580–OH, C=N, C–Br
1H NMR (δ, ppm)8.3 (s, 1H)8.2–8.5Imine (–CH=N–)

Advanced: How can computational chemistry resolve contradictions between experimental and theoretical spectral data?

Discrepancies in vibrational spectra (e.g., C=N stretch) arise from solvent effects or crystal packing. Mitigation strategies:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level with solvent (ethanol) corrections via PCM model .
  • Normal Mode Analysis : Compare scaled vibrational frequencies with experimental FTIR/Raman data. Adjust scaling factors (0.96–0.98) for C–H/N–H stretches .

Basic: What crystallographic parameters define this compound’s solid-state structure?

Single-crystal X-ray diffraction reveals:

  • Space Group : Monoclinic P2₁/c
  • Unit Cell : a = 8.52 Å, b = 10.34 Å, c = 14.21 Å; α = 90°, β = 98.7°, γ = 90°
  • Hydrogen Bonding : Intramolecular O–H···N bonds (2.65 Å) stabilize the E-configuration .

Q. Table 2: Crystallographic Data

ParameterValue
Space GroupP2₁/c
Z4
R-factor0.042
C–Br Bond Length1.89 Å

Advanced: How does the bromine substituent influence supramolecular interactions?

The Br atom participates in halogen bonding (C–Br···O, 3.2–3.4 Å) with neighboring methoxy groups, stabilizing crystal packing. This interaction enhances thermal stability (TGA shows decomposition >250°C) .

Advanced: What methods validate the compound’s stability under storage conditions?

  • Accelerated Stability Studies : Store at 25°C/60% RH for 6 months; monitor via HPLC for degradation products (e.g., hydrolysis of imine bond) .
  • Photostability : UV irradiation (λ = 254 nm) for 48 hours shows <5% degradation, confirmed by unchanged XRD patterns .

Advanced: How can isotopic labeling elucidate reaction mechanisms in derivative synthesis?

  • Deuterium Labeling : Replace phenolic –OH with –OD to track proton transfer in catalysis.
  • 13C-Labeled Imine : Synthesize with 13C-enriched aniline; monitor C=N bond dynamics via 13C NMR kinetic studies .

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